

# comparative analysis of quinoline carboxylic acid analogs biological activity

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Compound of Interest

1,4-Dihydro-1,2-dimethyl-4-oxo-3quinolinecarboxylic acid

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A Comparative Analysis of the Biological Activities of Quinoline Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various quinoline carboxylic acid analogs, supported by quantitative experimental data. Detailed methodologies for key biological assays are also presented to facilitate the replication and validation of these findings.

#### **Anticancer Activity**

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of critical enzymes and signaling pathways involved in cancer cell proliferation and survival.

#### **Inhibition of Dihydroorotate Dehydrogenase (DHODH)**

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cancer cell proliferation. Certain 4-quinoline carboxylic acid analogs have been identified as potent inhibitors of human DHODH (hDHODH).



Table 1: Comparative in vitro activity of 4-Quinoline Carboxylic Acid Analogs against hDHODH and HCT-116 cancer cell line.[1]

Compound ID	R1 Substituent	R2 Substituent	hDHODH IC50 (μM)	HCT-116 IC50 (μM)
14	2'-pyridyl	-СООН	1.86 ± 0.17	10.9 ± 1.2
15	2'-pyridyl	-COOCH3	> 25	3.93 ± 0.65
17	2'-(MeO)-pyridyl	-СООН	0.43 ± 0.04	1.48 ± 0.16

Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[1]

## **Antiproliferative Activity Against Various Cancer Cell Lines**

The antiproliferative potential of quinoline carboxylic acid derivatives is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Some derivatives have shown broad-spectrum activity, while others exhibit selectivity towards specific cancer types.[2] For instance, certain 2-arylquinoline-4-carboxylic acids have been evaluated for their cytotoxicity.[3]

Table 2: Antiproliferative Activity of Quinoline Carboxylic Acid Analogs.

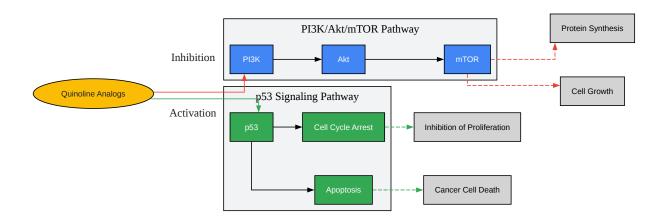


Compound	Cancer Cell Line	IC50 Value	Reference
Quinoline-2-carboxylic acid	MCF-7, HELA	Not specified for parent compound	[4][5][6]
Quinoline-4-carboxylic acid	MCF-7	Not specified for parent compound	[4][5][6]
Compound 5a	MCF-7 (Breast), A- 549 (Lung)	25 to 82 nM (GI50)	[7]
Compound 41	-	9.71 ± 1.4 nM (DHODH IC50)	[8][9]
Compound 43	-	26.2 ± 1.8 nM (DHODH IC50)	[8][9]
(E)-6-fluoro-2-(4-(4- methylstyryl)phenyl)qu inoline-4-carboxylic acid (5m)	Adipogenesis Inhibition	0.330 μΜ	[10]

#### **Key Signaling Pathways in Anticancer Activity**

Quinoline carboxylic acid analogs exert their anticancer effects by modulating several critical signaling pathways.





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Caption: Key anticancer signaling pathways modulated by quinoline carboxylic acid analogs.

### **Antimicrobial Activity**

The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[11] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC, μg/mL) of Quinoline Carboxylic Acid Analogs.



Compound	S. aureus	E. coli	P. aeruginosa	B. subtilis	Reference
Compound 11	0.12	>1024	0.12	-	[12]
Compound 12	0.24	512	0.12	-	[12]
Compound 13	0.12	512	0.24	-	[12]
Compound 14	0.12	512	0.12	-	[12]
Compound 15	0.8 μΜ	-	-	0.8 μΜ	[12]
Compound 5a4	64	128	-	-	[13]
Compound 5a7	64	128	-	-	[13]
Compound E11	High Activity	20-22 mm**	-	-	[14]
Compound E17	High Activity	20-22 mm**	-	-	[14]

<sup>\*</sup>High activity compared to Amoxicillin.[14] \*\*Inhibition zone diameter.[14]

## **Anti-inflammatory Activity**

Quinoline-2-carboxylic acid and its derivatives have shown notable anti-inflammatory properties.[15] Their efficacy is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 4: In Vitro Anti-inflammatory Activity of Quinoline-2-Carboxylic Acid Derivatives.[15]

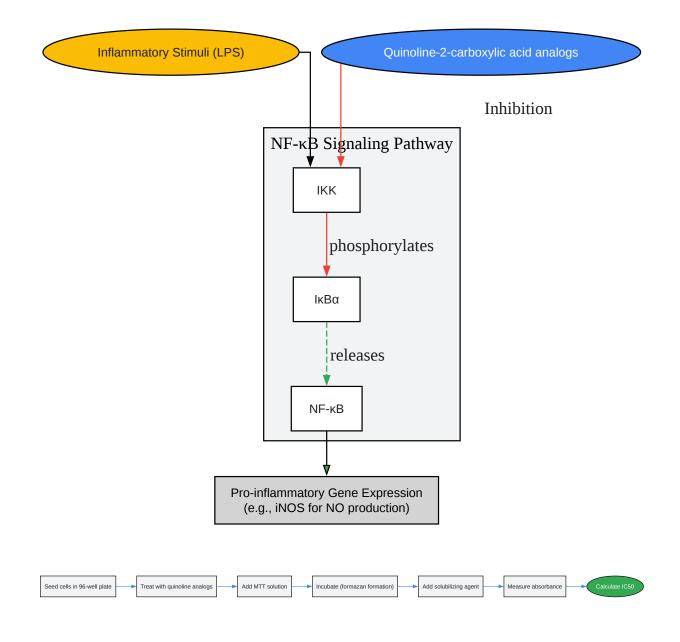


Compound	Assay	Cell Line	IC50 Value (μM)
Derivative A	NO Production Inhibition	RAW 264.7	15.2
Derivative B	NO Production Inhibition	RAW 264.7	21.8
Indomethacin (Standard)	NO Production Inhibition	RAW 264.7	25.5

#### **Mechanism of Anti-inflammatory Action**

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway, a crucial regulator of the inflammatory response.[15]





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